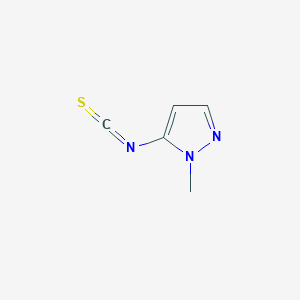

5-Isothiocyanato-1-methyl-1H-pyrazole

説明

Structure

3D Structure

特性

IUPAC Name |

5-isothiocyanato-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c1-8-5(6-4-9)2-3-7-8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYIXCWFHCAPED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558055 | |

| Record name | 5-Isothiocyanato-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114874-31-6 | |

| Record name | 5-Isothiocyanato-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Isothiocyanato-1-methyl-1H-pyrazole CAS 114874-31-6 properties

An In-Depth Technical Guide to 5-Isothiocyanato-1-methyl-1H-pyrazole (CAS 114874-31-6)

Introduction

This compound, identified by CAS Number 114874-31-6, is a heterocyclic compound featuring a methyl-substituted pyrazole ring core functionalized with a highly reactive isothiocyanate group. This unique combination of a stable, aromatic pyrazole scaffold and an electrophilic isothiocyanate moiety makes it a valuable reagent in synthetic chemistry and a versatile building block in drug discovery and bioconjugation. The pyrazole nucleus is a well-established pharmacophore found in numerous therapeutic agents, known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The isothiocyanate group, in turn, serves as a powerful chemical handle for covalently modifying biomolecules or for constructing more complex molecular architectures.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, reactivity, synthetic pathways, applications, and critical safety protocols. The insights herein are framed to explain not just the procedures, but the underlying chemical principles that govern its utility and handling.

Section 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application. The properties of this compound are summarized below.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 114874-31-6 | [4] |

| Molecular Formula | C₅H₅N₃S | [4][5] |

| Molecular Weight | 139.18 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Purity | Typically >95% | [4] |

| Predicted XlogP | 1.6 | [5] |

| Monoisotopic Mass | 139.02042 Da | [5] |

Note: The predicted XlogP value for the isomeric 4-isothiocyanato-1-methyl-1H-pyrazole suggests moderate lipophilicity, a key parameter in assessing drug-likeness and solubility.

Anticipated Spectroscopic Signatures

While specific spectral data for this exact compound is not widely published, its structure allows for reliable prediction of its spectroscopic characteristics based on known data for similar pyrazole and isothiocyanate-containing molecules.[6][7]

-

¹H NMR: The spectrum is expected to show distinct signals for the methyl protons (a singlet, likely around 3.5-4.0 ppm) and two doublets for the coupled protons on the pyrazole ring.

-

¹³C NMR: Key diagnostic peaks would include the carbon of the isothiocyanate group (-N=C =S), which typically appears in the 120-140 ppm region, in addition to signals corresponding to the methyl carbon and the three carbons of the pyrazole ring.

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature will be a strong, sharp absorption band between 2000-2200 cm⁻¹ corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) functional group.[6]

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a clear molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) at m/z 139 and 140, respectively.

Section 2: Chemical Reactivity and Mechanistic Insights

The utility of this compound is dominated by the electrophilic nature of the isothiocyanate functional group. The central carbon atom is highly susceptible to nucleophilic attack, making it an ideal moiety for forming stable covalent bonds.

Reaction with Nucleophiles

The primary reaction pathway involves the addition of a nucleophile to the central carbon of the -N=C=S group. This reactivity is the foundation of its use in bioconjugation and as a synthetic building block. The most common reaction is with primary amines (e.g., the ε-amino group of lysine residues in proteins) to form a stable thiourea linkage.

Caption: High-level overview of the synthesis of the target compound.

Experimental Protocol: Amine to Isothiocyanate Conversion

This protocol describes a general, self-validating procedure for the conversion step.

Causality: The use of a non-nucleophilic base (like triethylamine or DIPEA) is crucial to neutralize the HCl generated during the reaction without competing with the primary amine as a nucleophile. The reaction must be run under anhydrous conditions as thiophosgene reacts readily with water.

Protocol Steps:

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 5-amino-1-methyl-1H-pyrazole (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of thiophosgene (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Caution: Thiophosgene is highly toxic and corrosive; this step must be performed in a certified chemical fume hood. [8]3. Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

-

Workup: Upon completion, quench the reaction by carefully adding water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification & Validation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Validate the purity and identity of the final product using NMR and IR spectroscopy, confirming the presence of the characteristic -NCS peak in the IR spectrum.

Section 4: Applications in Research and Development

The dual-nature of this compound—a stable pharmacophore and a reactive handle—opens up numerous applications.

Bioconjugation and Chemical Probes

The primary application is as a labeling agent. The isothiocyanate group reacts specifically with primary amines found in proteins (N-terminus and lysine side chains) to form stable conjugates. This allows for the attachment of the pyrazole moiety to antibodies, enzymes, or other proteins for various research purposes, such as:

-

Creating antibody-drug conjugates (ADCs) where the pyrazole acts as a linker or part of the payload.

-

Developing chemical probes to study protein-protein interactions.

-

Immobilizing proteins onto surfaces for diagnostic assays.

Scaffold for Medicinal Chemistry

The compound is an excellent starting point for generating libraries of novel molecules for high-throughput screening. The pyrazole core is a "privileged scaffold" in medicinal chemistry. [9]By reacting it with a diverse collection of amines, researchers can rapidly synthesize a large library of thiourea derivatives, each with a unique side chain, for evaluation in various biological assays.

Caption: Use as a scaffold for creating diverse chemical libraries.

Section 5: Safety, Handling, and Storage

Proper handling of this compound is critical due to the hazards associated with the isothiocyanate functional group. The following guidelines are based on safety data for structurally related compounds. [8][10][11]

Hazard Summary

| Hazard Class | Statement | GHS Pictogram |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction. | GHS07 (Exclamation Mark) |

| Eye Damage/Irritation | Causes serious eye damage/irritation. | GHS05 (Corrosion) |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. [10][11] | N/A |

Safe Handling and Storage Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or dust. 2. Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [8][12]3. Handling: Avoid all contact with eyes, skin, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. [8][11]4. Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper chemical waste disposal.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials. [11]For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. 6. Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Conclusion

This compound is a potent and versatile chemical tool for researchers in chemistry and biology. Its value is derived from the strategic combination of the biologically relevant pyrazole scaffold and the highly specific reactivity of the isothiocyanate group. By understanding its properties, reactivity, and handling requirements as detailed in this guide, scientists can effectively and safely leverage this compound for advanced applications in bioconjugation, drug discovery, and materials science.

References

- Safety Data Sheet. (2024, April 9). [Source details withheld for privacy]

- Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. [Source details withheld for privacy]

- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26). Fisher Scientific.

- Methyl 5-methyl-1H-pyrazole-1-carboxyl

- This compound - Amerigo Scientific. Amerigo Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22). Sigma-Aldrich.

- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl isothiocyan

- Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

- 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl isothiocyan

- Current status of pyrazole and its biological activities - PMC.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - Semantic Scholar. (2022, July 23). Semantic Scholar.

- SAFETY DATA SHEET - Chem Service. (2014, May 14). Chem Service.

- 4-isothiocyanato-1-methyl-1h-pyrazole (C5H5N3S) - PubChemLite. PubChemLite.

- The Recent Development of the Pyrazoles : A Review | TSI Journals. (2021, November 26). TSI Journals.

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl

- 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed. (2021, January 14). PubMed.

- Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Practical Synthesis of Pyrazol-4-thiols - ChemRxiv. (2026, January 16). ChemRxiv.

- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. (2022, September 8).

Sources

- 1. researchgate.net [researchgate.net]

- 2. orientjchem.org [orientjchem.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. PubChemLite - 4-isothiocyanato-1-methyl-1h-pyrazole (C5H5N3S) [pubchemlite.lcsb.uni.lu]

- 6. rsc.org [rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. marinecoatings.brand.akzonobel.com [marinecoatings.brand.akzonobel.com]

- 11. fishersci.com [fishersci.com]

- 12. cdn.chemservice.com [cdn.chemservice.com]

Technical Whitepaper: 1-Methyl-5-Pyrazolyl Isothiocyanate

Advanced Synthesis, Reactivity Profile, and Medicinal Chemistry Applications

Executive Summary & Chemical Identity

1-Methyl-5-pyrazolyl isothiocyanate (CAS: 114874-31-6) represents a critical heteroaryl building block in modern drug discovery. Unlike phenyl isothiocyanates, the pyrazole core imparts unique electronic properties (dipole moment, H-bond acceptance) that make this scaffold a preferred bioisostere for the purine ring system found in ATP.

This guide provides a rigorous technical analysis of the molecule, focusing on its synthesis from 1-methyl-1H-pyrazol-5-amine, its electrophilic reactivity profile, and its role as a linchpin in synthesizing pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Physiochemical Profile

| Property | Specification |

| IUPAC Name | 5-isothiocyanato-1-methyl-1H-pyrazole |

| CAS Number | 114874-31-6 |

| Molecular Formula | C₅H₅N₃S |

| Molecular Weight | 139.18 g/mol |

| Physical State | Pale yellow liquid / Low-melting solid |

| Reactivity Class | Soft Electrophile (Thio-carbonyl) |

| Storage | -20°C, Inert Atmosphere (Ar/N₂), Moisture Sensitive |

Synthetic Architectures

The synthesis of 1-methyl-5-pyrazolyl isothiocyanate requires careful handling of the precursor, 1-methyl-1H-pyrazol-5-amine . The amino group at position 5 is moderately nucleophilic, but the electron-rich nature of the pyrazole ring can lead to side reactions if the electrophile is not sufficiently reactive.

Method A: The Thiophosgene Protocol (Gold Standard)

Rationale: Thiophosgene (CSCl₂) provides the most direct and high-yielding route, driving the reaction through an irreversible entropic release of HCl.

Protocol:

-

Solvation: Dissolve 1-methyl-1H-pyrazol-5-amine (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaHCO₃ (1:1 ratio).

-

Addition: Cool the mixture to 0°C. Add Thiophosgene (1.1 eq) dropwise over 20 minutes.

-

Critical Control Point: Vigorous stirring is essential to maximize interfacial surface area in the biphasic system.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1). The amine spot (polar) should disappear, replaced by a less polar isothiocyanate spot.

-

Workup: Separate organic layer, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂) or vacuum distillation.

Method B: The Dithiocarbamate/Desulfurization Route (Green Alternative)

Rationale: Avoids highly toxic thiophosgene. Uses CS₂ and a desulfurizing agent (e.g., Tosyl Chloride or DCC).

Protocol:

-

Dithiocarbamate Formation: Dissolve amine (1.0 eq) in THF. Add Triethylamine (TEA, 2.5 eq) followed by CS₂ (5.0 eq). Stir 12h at RT.[1]

-

Desulfurization: Cool to 0°C. Add Tosyl Chloride (TsCl, 1.1 eq) dissolved in THF.

-

Mechanism: The TsCl activates the sulfur, creating a leaving group that facilitates the elimination of sulfur to form the -N=C=S bond.

Visualization: Synthetic Workflow

Figure 1: Step-wise synthesis via the dithiocarbamate intermediate pathway, avoiding thiophosgene toxicity.

Reactivity Profile & Mechanistic Pathways

The isothiocyanate carbon is a "soft" electrophile. Its reactivity is modulated by the pyrazole ring. The N1-methyl group prevents tautomerization, locking the pyrazole in a fixed aromatic state, which enhances the stability of the isothiocyanate compared to NH-pyrazoles.

Primary Reaction: Thiourea Formation

The most common application is the reaction with primary or secondary amines to form thioureas.

-

Reaction: R-NCS + R'-NH₂ → R-NH-CS-NH-R'

-

Kinetics: Fast at RT. No catalyst required usually, though mild heat accelerates sterically hindered amines.

Cyclization to Pyrazolo[3,4-d]pyrimidines

This is the "killer application" for this molecule. The pyrazole ring serves as the backbone for fusing a pyrimidine ring, mimicking the adenine core of ATP.[2]

Mechanism:

-

Thiourea Formation: Reaction with an amine (e.g., aniline).

-

Cyclodehydration: The resulting thiourea is treated with a dehydrating agent or cyclizing linker (like phosgene equivalents or aldehydes) to close the ring.

Visualization: Pyrazolo-Pyrimidine Scaffold Assembly

Figure 2: The logical pathway from isothiocyanate to the biologically active pyrazolo[3,4-d]pyrimidine scaffold.

Medicinal Chemistry Applications

The 1-methyl-5-pyrazolyl moiety is a privileged structure in kinase inhibitor design.

ATP-Competitive Inhibition

The pyrazolo[3,4-d]pyrimidine system is a bioisostere of the purine ring in ATP.

-

Binding Mode: The N1 and N2 nitrogens of the pyrazole often participate in hydrogen bonding with the "hinge region" of kinase enzymes (e.g., Src, EGFR, Lck).

-

Role of Isothiocyanate: It allows the introduction of diverse amine "tails" at the 4-position (pyrimidine numbering) or 6-position, tuning solubility and selectivity.

Covalent Inhibitors

While less common, the isothiocyanate group itself can act as a covalent "warhead."

-

Target: Cysteine residues in the ATP binding pocket.

-

Mechanism: The nucleophilic thiol of Cysteine attacks the central carbon of the NCS group, forming a stable dithiocarbamate linkage, permanently disabling the enzyme.

Safety & Handling Protocols

Isothiocyanates are potent electrophiles and irritants.

-

Lachrymator: This compound may cause severe eye irritation and tearing. Handle only in a fume hood.

-

Sensitizer: Potential for skin sensitization upon repeated exposure. Double-gloving (Nitrile) is recommended.

-

Decomposition: In the presence of water/alcohols, it slowly hydrolyzes to the thiocarbamate or reverts to the amine. Store under Argon.

References

-

Synthesis of Pyrazolyl Isothiocyanates

-

Kinase Inhibitor Scaffolds

-

Reaction Mechanisms (Appel Salt / Cyclization)

- Title: Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride

- Source: Journal of Organic Chemistry / PubMed

-

URL:[Link]

-

General Isothiocyanate Synthesis (Photocatalysis/Green Chem)

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl isothiocyanate [cymitquimica.com]

- 4. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]

A Technical Guide to the Synthesis, Properties, and Applications of 3- and 5-Isothiocyanatopyrazoles

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile functionalization potential.[1] Among its many derivatives, isothiocyanatopyrazoles serve as powerful electrophilic synthons for the construction of complex heterocyclic systems and as pharmacophores in their own right. This in-depth technical guide provides a comparative analysis of two key constitutional isomers: 3-isothiocyanatopyrazole and 5-isothiocyanatopyrazole. We will explore the nuances of their synthesis, delve into the electronic and steric factors that differentiate their reactivity, and provide a framework for their characterization using modern spectroscopic techniques. Furthermore, this guide will discuss their current and potential applications in drug discovery and chemical biology, offering researchers and drug development professionals a comprehensive resource for leveraging the distinct properties of these valuable chemical entities.

Introduction: The Pyrazole Scaffold and the Isothiocyanate Handle

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates a unique electronic landscape. One nitrogen atom is pyrrole-like (N1), with its lone pair contributing to the aromatic sextet, while the other is pyridine-like (N2), with its lone pair residing in an sp² orbital in the plane of the ring, contributing to the molecule's basicity.[2] This electronic asymmetry dictates the reactivity of the carbon positions (C3, C4, and C5), with the C4 position being the most electron-rich and susceptible to electrophilic attack, while the C3 and C5 positions are more electron-deficient.[3]

The isothiocyanate (-N=C=S) group is a highly versatile functional group. The central carbon atom is strongly electrophilic, readily undergoing attack by a wide range of nucleophiles, including amines, thiols, and alcohols.[4][5] This reactivity makes isothiocyanates invaluable intermediates in the synthesis of thioureas, thiazoles, and other sulfur and nitrogen-containing heterocycles.[6] When appended to a pyrazole ring, the isothiocyanate group's reactivity is modulated by the electronic environment of its point of attachment, leading to significant differences between the 3- and 5-isomers.

Synthesis of 3- and 5-Isothiocyanatopyrazoles

The synthesis of isothiocyanatopyrazoles is predicated on the availability of their corresponding amino-pyrazole precursors. The general strategy involves the conversion of the primary amino group into the isothiocyanate functionality.

Synthesis of Precursor Aminopyrazoles

The most common routes to 3(5)-aminopyrazoles involve the condensation of a hydrazine with a 1,3-dicarbonyl equivalent bearing a nitrile group.

-

From β-Ketonitriles: The reaction of a β-ketonitrile with hydrazine hydrate is a robust method for producing 5-aminopyrazoles. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon.

-

From Malononitrile Derivatives: Dimerization of malononitrile can produce precursors that, upon reaction with hydrazine, yield 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, a versatile starting material.[7]

Conversion of Aminopyrazoles to Isothiocyanatopyrazoles

Two primary methods are employed for this conversion: the use of thiophosgene (CSCl₂) or carbon disulfide (CS₂).

Method A: Thiophosgene

Thiophosgene is a highly reactive and effective reagent for this transformation but is also highly toxic and requires careful handling. The reaction proceeds via a thiocarbamoyl chloride intermediate which then eliminates HCl to form the isothiocyanate.

Method B: Carbon Disulfide

The reaction with carbon disulfide is a less hazardous alternative. The aminopyrazole reacts with CS₂ in the presence of a base (like pyridine or a tertiary amine) to form a dithiocarbamate salt. This intermediate is then treated with a dehydrating agent or an electrophile (such as a carbodiimide or phosgene equivalent) to induce elimination and form the isothiocyanate.[8]

Representative Experimental Protocols

Protocol 1: Synthesis of 3(5)-Isothiocyanato-1H-pyrazole via Thiophosgene

-

Step 1: Synthesis of 3(5)-Amino-1H-pyrazole: To a solution of β-ketonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq). Reflux the mixture for 4-6 hours, monitoring by TLC. Cool the reaction to room temperature and concentrate under reduced pressure. The crude aminopyrazole can be purified by recrystallization or column chromatography.

-

Step 2: Conversion to Isothiocyanate: Caution: Thiophosgene is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Dissolve 3(5)-amino-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane or chloroform. Add a base, for example, triethylamine (2.5 eq). Cool the mixture to 0°C in an ice bath. Add a solution of thiophosgene (1.1 eq) in the same solvent dropwise, maintaining the temperature at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3(5)-Isothiocyanato-1H-pyrazole via Carbon Disulfide

-

Step 1: Synthesis of 3(5)-Amino-1H-pyrazole: (As described in Protocol 1).

-

Step 2: Formation of Dithiocarbamate Salt: Dissolve 3(5)-amino-1H-pyrazole (1.0 eq) in pyridine or a mixture of a tertiary amine and a suitable solvent. Add carbon disulfide (1.5 eq) dropwise at room temperature. Stir the mixture for 2-4 hours.

-

Step 3: Cyclization/Elimination: To the solution of the dithiocarbamate salt, add a coupling reagent such as dicyclohexylcarbodiimide (DCC) (1.1 eq) or tosyl chloride (1.1 eq). Stir the reaction at room temperature until completion (monitor by TLC). Filter off any precipitated byproducts (e.g., dicyclohexylurea). Concentrate the filtrate and purify the crude isothiocyanate by column chromatography.

Comparative Analysis of 3- and 5-Isothiocyanatopyrazoles

The difference in the point of attachment of the isothiocyanate group to the pyrazole ring leads to distinct electronic and steric properties, which in turn govern their reactivity and spectroscopic signatures.

Electronic Properties and Reactivity

The C3 and C5 positions of the pyrazole ring are electronically distinct. Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the electron density distribution is not uniform.[2]

-

5-Isothiocyanatopyrazole: The C5 position is adjacent to the pyrrole-like N1 nitrogen. This position is generally considered to be more electron-rich than the C3 position. Consequently, the nitrogen of the isothiocyanate group at C5 is more nucleophilic, and the carbon is slightly less electrophilic compared to the 3-isomer.

-

3-Isothiocyanatopyrazole: The C3 position is adjacent to the pyridine-like N2 nitrogen. This position is more electron-deficient. An isothiocyanate group at this position will experience a greater electron-withdrawing effect from the ring. This enhances the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack.

This difference in electrophilicity is the cornerstone of their differential reactivity. For reactions with nucleophiles, the 3-isothiocyanato isomer is predicted to be more reactive.

Caption: Electronic effects on the reactivity of 3- vs. 5-isothiocyanatopyrazoles.

Spectroscopic Signatures

Distinguishing between the 3- and 5-isomers can be achieved through a combination of spectroscopic methods, primarily NMR spectroscopy.

¹H NMR Spectroscopy:

-

The chemical shifts of the pyrazole ring protons are sensitive to the substituent pattern. In an N-unsubstituted pyrazole, the C4-H typically appears as a triplet (or a singlet if C3 and C5 are substituted). The C3-H and C5-H protons will have different chemical shifts. Due to the tautomerism in N-unsubstituted pyrazoles, the distinction between C3-H and C5-H can be challenging. N-substitution locks the tautomeric form, allowing for unambiguous assignment through techniques like NOE.

-

For an N-substituted 3-isothiocyanatopyrazole, the C5-H proton is expected to be downfield compared to the C4-H proton.

-

For an N-substituted 5-isothiocyanatopyrazole, the C3-H proton will be observed, and its chemical shift will be influenced by the N-substituent.

¹³C NMR Spectroscopy:

-

The chemical shift of the isothiocyanate carbon (-N=C=S) is a key diagnostic signal. However, this signal is often broad and of low intensity due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and the flexibility of the NCS group, a phenomenon sometimes referred to as "near-silence".[9] Its observation may require a high number of scans. The typical range for the isothiocyanate carbon is δ 120-140 ppm.

-

The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) will also differ between the two isomers. In general, C3 and C5 have chemical shifts in the range of δ 130-150 ppm, while C4 is more shielded and appears around δ 105-115 ppm.[10][11] The specific shifts will be influenced by the electronic nature of the isothiocyanate group and any N-substituents.

Infrared (IR) Spectroscopy:

-

The isothiocyanate group gives rise to a strong, characteristic asymmetric stretching vibration (νₐₛ(NCS)) in the region of 2000-2200 cm⁻¹. This band is often broad and may show some fine structure. The exact position can be influenced by the electronic environment, but it is generally not sufficient to distinguish between the 3- and 5-isomers without reference compounds.

Mass Spectrometry (MS):

-

Both isomers will exhibit the same molecular ion peak in their mass spectra. The fragmentation patterns may show subtle differences, but these are often not pronounced enough for unambiguous isomer identification without detailed fragmentation studies.

| Spectroscopic Data | 3-Isothiocyanatopyrazole (Predicted) | 5-Isothiocyanatopyrazole (Predicted) |

| ¹³C NMR (NCS) | δ 125-145 ppm (broad) | δ 125-145 ppm (broad) |

| ¹³C NMR (C3) | ~δ 140-150 ppm | Substituted |

| ¹³C NMR (C4) | ~δ 105-115 ppm | ~δ 105-115 ppm |

| ¹³C NMR (C5) | Substituted | ~δ 130-140 ppm |

| IR (νₐₛ(NCS)) | ~2000-2200 cm⁻¹ | ~2000-2200 cm⁻¹ |

Applications in Drug Discovery and Chemical Biology

The differential reactivity of 3- and 5-isothiocyanatopyrazoles makes them attractive for various applications where precise control over covalent bond formation is desired.

Covalent Inhibitors and Chemical Probes

The ability of isothiocyanates to react with nucleophilic residues on proteins (e.g., cysteine, lysine) makes them ideal warheads for the design of covalent inhibitors and chemical probes.[12]

-

3-Isothiocyanatopyrazole: Due to its enhanced electrophilicity, this isomer would be the preferred choice for applications requiring a higher reaction rate or for targeting less nucleophilic residues. This could be advantageous in designing potent, irreversible enzyme inhibitors.

-

5-Isothiocyanatopyrazole: The slightly attenuated reactivity of this isomer could be beneficial for achieving greater selectivity. By targeting highly nucleophilic or spatially accessible residues, off-target reactions with less reactive nucleophiles could be minimized.

Caption: Workflow for selecting and utilizing pyrazole isothiocyanate isomers in covalent drug design.

Synthesis of Fused Heterocyclic Scaffolds

Both isomers are excellent starting materials for the synthesis of fused pyrazole systems, which are prevalent in many FDA-approved drugs.[13] For example, reaction with compounds containing adjacent nucleophilic groups (e.g., ortho-amino-phenols) can lead to the formation of pyrazolo-fused benzoxazoles or benzothiazoles. The choice of the 3- or 5-isomer will determine the final regiochemistry of the fused product.

Conclusion

While structurally similar, 3-isothiocyanatopyrazole and 5-isothiocyanatopyrazole are distinct chemical entities with a nuanced set of properties. The primary differentiator is the electronic influence of the pyrazole ring, which renders the 3-isomer more electrophilic and thus more reactive towards nucleophiles. This fundamental difference should guide the synthetic chemist and drug discovery scientist in their choice of isomer for a given application. The 3-isomer is the candidate of choice for high-reactivity applications, while the 5-isomer may offer advantages in scenarios where selectivity is paramount. This guide provides the foundational knowledge for the synthesis, characterization, and strategic application of these versatile heterocyclic building blocks.

References

- Synthesis and reactions with carbon disulfide of 5-amino-3-(2-pyrrolyl)pyrazoles. (n.d.).

- Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. (n.d.).

- Reaction mechanism of acetyl isothiocyanate with primary amines. (n.d.). Benchchem.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.

- Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. (2015). The Journal of Organic Chemistry.

- A New Method for the Synthesis of 3-Thiocyanatopyrazolo[1,5-a]pyrimidines. (2020). Molecules.

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules.

- Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights

- Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Inform

- Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. (2021). Molecules.

- Comparison of two routes for synthesis 5-aminopyrazole derivative. (2014). Journal of Chemical and Pharmaceutical Research.

-

Reaction of isothiocyanates with nucleophiles. Compiled from data in[7]. (n.d.). ResearchGate.

- Thiocyanation of Pyrazoles Using KSCN/K2S2O8 Combin

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.

- (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.).

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry.

- One-pot synthesis and antiproliferative activity of highly functionalized pyrazole deriv

- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2. (n.d.).

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Pharmaceuticals.

- Synthesis of Pyrazole Compounds by Using Sonic

- Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub.

- Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. (2023). Journal of Molecular Structure.

- The spectral analysis (¹H NMR and ¹³C NMR) of 5 a and 5 i. (n.d.).

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Magnetic Resonance in Chemistry.

- Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (n.d.). Molecules.

- Pyrazole structure highlighting the nucleophilic and electrophilic... (n.d.).

- Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Physical Chemistry Chemical Physics.

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.).

- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences.

- bis(2,3-dihydro-1H-inden-5-yl)-1-methyl- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Recent developments in synthetic chemistry and biological activities of pyrazole deriv

- Full article: Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry.

- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Labor

- Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. (n.d.). Journal of Chemical Sciences.

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Properties of 5-Isothiocyanato-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Profile of 5-Isothiocyanato-1-methyl-1H-pyrazole

This compound is a heterocyclic compound featuring a pyrazole ring functionalized with an isothiocyanate group. The pyrazole nucleus is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The isothiocyanate group is a highly reactive electrophile, known for its presence in naturally occurring compounds with potential health benefits, but also for its reactivity towards biological nucleophiles, which necessitates careful handling.[3][4] This dual functionality makes this compound a compound of interest for the development of novel therapeutic agents and chemical probes.

Hazard Identification: A Tale of Two Moieties

The probable hazard profile of this compound is best understood by considering the individual contributions of its core structures: the pyrazole ring and the isothiocyanate group.

The Pyrazole Core: A Biologically Active Scaffold

The pyrazole ring system is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[5] While many pyrazole derivatives are valuable pharmaceuticals, the core structure can exhibit biological effects. Some pyrazole derivatives have been investigated for a range of bioactivities, and as with any biologically active molecule, the potential for off-target effects and toxicity should be considered.[2]

The Isothiocyanate Group: A Reactive Electrophile

The isothiocyanate (-N=C=S) functional group is characterized by its high electrophilicity, making it reactive towards nucleophiles such as thiols, amines, and hydroxyl groups.[3] This reactivity is the basis for both its biological activity and its potential hazards.

-

Skin and Eye Irritation: Isothiocyanates are known to be irritants to the skin and eyes.[6] Direct contact can cause redness, pain, and in severe cases, chemical burns.

-

Respiratory Sensitization: Inhalation of isothiocyanate vapors or dusts can lead to respiratory irritation and may cause allergic sensitization, leading to asthma-like symptoms upon subsequent exposure.[7]

-

Lachrymator: Many volatile isothiocyanates are lachrymators, causing irritation and tearing of the eyes.

Synthesized Hazard Profile

Based on the combined properties of its constituent parts, this compound should be treated as a hazardous substance with the following potential effects:

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Assumed to be a skin irritant.

-

Serious Eye Damage/Irritation: Assumed to cause serious eye irritation.

-

Respiratory or Skin Sensitization: Potential for allergic skin reactions and respiratory sensitization.

Physical and Chemical Properties

The following table summarizes the known and predicted physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 114874-31-6 | Amerigo Scientific[8] |

| Molecular Formula | C5H5N3S | Amerigo Scientific[8] |

| Molecular Weight | 139.18 g/mol | Amerigo Scientific[8] |

| Appearance | Not specified, likely a solid or liquid | - |

| Purity | 95% | Amerigo Scientific[8] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents | - |

| Reactivity | Reactive with nucleophiles (water, alcohols, amines, thiols) | General isothiocyanate chemistry[3] |

Safe Handling and Storage Protocols

Given the anticipated hazards, a stringent set of handling and storage protocols is essential.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to prevent any route of exposure.

Caption: Recommended Personal Protective Equipment (PPE) and hygiene practices for handling this compound.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is correctly donned. An emergency eyewash station and safety shower should be readily accessible.[9]

-

Aliquotting: If the compound is a solid, handle it in a fume hood to avoid inhalation of dust. If it is a liquid, perform all transfers within the fume hood. Use appropriate tools (e.g., spatulas, syringes) to minimize the risk of spills.

-

Reaction Setup: When setting up a reaction, add the isothiocyanate slowly to the reaction mixture, especially if the other reactants are nucleophilic. Be mindful of potential exothermic reactions.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of contaminated gloves and other disposable PPE in a designated waste container. Wash hands thoroughly with soap and water.

Storage Recommendations

-

Container: Store in a tightly sealed, clearly labeled container.

-

Atmosphere: Due to the reactivity of the isothiocyanate group with moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Temperature: Store in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[10] Refrigeration may be appropriate for long-term storage to minimize degradation.

-

Incompatible Materials: Store separately from strong oxidizing agents, strong acids, strong bases, and nucleophiles such as amines and alcohols.[6]

First-Aid Measures: An Emergency Response Framework

In the event of exposure, immediate action is critical.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill and Waste Disposal

Spill Management

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

-

Collect: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain. Chemical waste should be collected in a designated, labeled, and sealed container for disposal by a licensed hazardous waste disposal company.

Conceptual Experimental Workflow: Safety at Every Step

The following diagram illustrates a conceptual workflow for a typical laboratory reaction involving this compound, with key safety checkpoints highlighted.

Caption: A conceptual workflow for a laboratory reaction highlighting critical safety checkpoints.

Conclusion: A Call for Caution and Diligence

This compound is a compound with significant potential in chemical and biological research. However, its dual nature, combining the biologically active pyrazole scaffold with the highly reactive isothiocyanate group, necessitates a cautious and well-informed approach to its handling. This guide provides a framework for its safe use in the laboratory, based on the known properties of its constituent functional groups. Researchers are strongly encouraged to treat this compound with the respect it deserves, adhering to the highest standards of laboratory safety and conducting their own thorough risk assessments before commencing any experimental work.

References

-

Amerigo Scientific. This compound. [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. AIMS Press. [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. [Link]

-

A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology. [Link]

-

Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2016_7(4)/[11].pdf]([Link]11].pdf)

-

Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

Chemical Priming by Isothiocyanates Protects Against Intoxication by Products of the Mustard Oil Bomb. Frontiers in Plant Science. [Link]

-

Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. ResearchGate. [Link]

Sources

- 1. epj-conferences.org [epj-conferences.org]

- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 4. Chemical Priming by Isothiocyanates Protects Against Intoxication by Products of the Mustard Oil Bomb - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl isothiocyanate [cymitquimica.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of N-Pyrazolyl Thioureas from 5-Isothiocyanato-1-methyl-1H-pyrazole

[1]

Executive Summary

This application note details the protocol for synthesizing N-(1-methyl-1H-pyrazol-5-yl) thioureas via the nucleophilic addition of amines to 5-Isothiocyanato-1-methyl-1H-pyrazole . While pyrazolyl thioureas are privileged pharmacophores in kinase inhibitor discovery (e.g., p38 MAP kinase, VEGFR), the instability of the parent isothiocyanate requires precise handling. This guide provides a robust method for coupling, utilizing both isolated isothiocyanates and a recommended in situ generation workflow to maximize yield and reproducibility.

Scientific Background & Mechanism[2][3][4]

The Scaffold Importance

The 1-methyl-1H-pyrazol-5-yl amine core is a bioisostere for phenyl and pyridyl rings found in various FDA-approved drugs.[1] Converting this amine to a thiourea creates a bidentate hydrogen-bonding motif capable of interacting with the ATP-binding pockets of kinases or acting as a chelator in metallo-enzyme active sites.[1]

Reaction Mechanism

The synthesis relies on the electrophilicity of the isothiocyanate carbon. The 5-position of the 1-methylpyrazole ring is electronically unique; the adjacent nitrogen (N1) exerts an inductive effect, modulating the reactivity of the isothiocyanate group.[1]

-

Nucleophilic Attack: The lone pair of the incoming amine (

) attacks the central carbon of the isothiocyanate ( -

Proton Transfer: A rapid intramolecular or solvent-assisted proton transfer occurs from the cationic nitrogen to the anionic sulfur/nitrogen terminus, stabilizing the thiourea structure.[1]

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway of thiourea formation via nucleophilic addition to the isothiocyanate.

Experimental Protocols

Pre-Requisite: Handling the Isothiocyanate

Critical Note: this compound is chemically labile.[1] It is prone to hydrolysis (reverting to the amine) and dimerization. If utilizing commercially available material, verify purity via TLC immediately before use.[1] If synthesizing de novo, we recommend the In Situ Protocol (Method B) below for highest reliability.

Method A: Coupling with Isolated Isothiocyanate

Use this method if you have stable, isolated isothiocyanate.[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

Amine (1.1 equiv) (e.g., Aniline, Morpholine, Benzylamine)[1]

-

Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)[1]

-

Base: Triethylamine (TEA) (0.1 equiv - only if using amine salts)[1]

Step-by-Step Protocol:

-

Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 1.0 mmol of this compound in 5 mL of anhydrous MeCN.

-

Addition: Add 1.1 mmol of the target amine dropwise at 0°C.

-

Expert Tip: If the amine is a solid, dissolve it in the minimum amount of MeCN before addition.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–6 hours. Monitor by TLC (Mobile Phase: 50% EtOAc/Hexanes). The isothiocyanate spot (

) should disappear. -

Workup:

-

Scenario 1 (Precipitate formed): Filter the solid, wash with cold diethyl ether (

), and dry under vacuum. -

Scenario 2 (No precipitate): Concentrate the solvent in vacuo. Redissolve the residue in minimal DCM and precipitate with Hexanes.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Method B: The "One-Pot" In Situ Generation (Recommended)

Use this method to generate the isothiocyanate from 5-amino-1-methylpyrazole, avoiding isolation of the unstable intermediate.[1]

Workflow Diagram (DOT Visualization)

Figure 2: One-pot workflow preventing decomposition of the reactive isothiocyanate intermediate.

Protocol:

-

Activation: Dissolve 5-amino-1-methylpyrazole (1.0 equiv) in DCM. Add

(2.0 equiv) and water. -

Thiophosgene Addition: Add Thiophosgene (1.1 equiv) dropwise at 0°C. Stir vigorously for 1 hour.

-

Phase Separation: Separate the organic layer (containing the isothiocyanate), dry over

, and filter into a clean reaction vessel. Do not evaporate to dryness. [1] -

Coupling: Immediately add the target amine (1.1 equiv) to the filtrate. Stir at RT for 4 hours.

-

Isolation: Evaporate solvent and recrystallize the crude thiourea from EtOH.

Scope and Optimization Data

The reactivity of the isothiocyanate varies significantly based on the nucleophilicity of the coupling amine.

Table 1: Solvent and Condition Screening

| Entry | Amine Type | Solvent | Temp | Time | Yield (%) | Notes |

| 1 | Aliphatic (e.g., Morpholine) | DCM | 0°C | 1 h | 92% | Very fast; exotherm possible.[1] |

| 2 | Benzylic (e.g., Benzylamine) | MeCN | RT | 3 h | 85% | Cleanest profile; product precipitates. |

| 3 | Aromatic (e.g., Aniline) | EtOH | Reflux | 6 h | 65% | Requires heat; competitive hydrolysis risk.[1] |

| 4 | Electron-Deficient Aniline | Toluene | Reflux | 12 h | 40% | Sluggish; requires sealed tube.[1] |

Troubleshooting & Critical Parameters

Desulfurization

-

Symptom: Formation of a urea (C=O) instead of thiourea (C=S).

-

Cause: Presence of water during the coupling step or prolonged heating in alcohols.

-

Solution: Use anhydrous DCM or MeCN.[1] Store reagents under Argon.

Polymerization

-

Symptom: Gummy, insoluble dark residue.[1]

-

Cause: The isothiocyanate intermediate was too concentrated or stored too long.[1]

-

Solution: Use Method B (In Situ) and ensure the concentration does not exceed 0.2 M.

Safety Warning

Isothiocyanates are potent sensitizers and lachrymators. Thiophosgene is highly toxic.[1] All operations must be performed in a functioning fume hood.

References

-

General Isothiocyanate Chemistry: Mukerjee, A. K., & Ashare, R. (1991).[1][2] Isothiocyanates in the chemistry of heterocycles. Chemical Reviews, 91(1), 1–24.[1] [1]

-

Pyrazolyl Thiourea Synthesis (General Scaffold): Wu, J., Shi, Q., Chen, Z., He, M., Jin, L., & Hu, D. (2012).[1] Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Molecules, 17(5), 5139–5150.[1]

-

Reactivity of 5-Aminopyrazoles: Aggarwal, R., et al. (2018).[1] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[1][3] Beilstein Journal of Organic Chemistry, 14, 203–242.[1]

-

Dithiocarbamate Route (Alternative to Thiophosgene): Li, G., et al. (2012).[1] A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.[1][4] Journal of Organic Chemistry, 77(6), 2885-2890.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 4. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Pyrazolyl Thiazoles via Isothiocyanate Cyclization: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazolyl thiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. The core of this synthetic approach lies in the versatile isothiocyanate cyclization, a reliable method for constructing the thiazole ring onto a pyrazole scaffold. This document delves into the underlying chemical principles, offers step-by-step experimental procedures, and discusses the importance of this molecular hybrid in the landscape of modern drug discovery.

Introduction: The Significance of Pyrazolyl Thiazole Hybrids

The fusion of pyrazole and thiazole rings into a single molecular entity has garnered considerable attention in the field of medicinal chemistry.[1] Both pyrazole and thiazole are considered "privileged structures," meaning they are frequently found in biologically active compounds and approved drugs.[2][3]

-

Pyrazole Moiety: Pyrazole derivatives are known for a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][4] Notable drugs containing a pyrazole ring include the anti-inflammatory drug celecoxib and the antiviral agent pyrazofurin.[4]

-

Thiazole Moiety: The thiazole ring is another crucial pharmacophore present in numerous natural and synthetic compounds with diverse biological activities, such as antimicrobial, anti-inflammatory, anticancer, and anti-HIV effects.[5][6] The vitamin thiamine (B1) and the antibiotic sulfathiazole are well-known examples of thiazole-containing molecules.[3]

The hybridization of these two pharmacophores can lead to compounds with enhanced biological efficacy, potentially acting on multiple drug targets simultaneously or exhibiting novel mechanisms of action.[1][7] This makes the development of efficient and versatile synthetic routes to pyrazolyl thiazoles a critical endeavor for drug discovery programs.

The Synthetic Strategy: Isothiocyanate Cyclization

The preparation of pyrazolyl thiazoles often employs a synthetic strategy analogous to the classic Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[8][9] This method typically involves the reaction of a thioamide with an α-haloketone.[8][10] In the context of pyrazolyl thiazole synthesis, a pyrazole-containing precursor is first converted into a pyrazolyl-thiourea or a related thioamide derivative, which then undergoes cyclization with an appropriate α-halocarbonyl compound.

A common and effective approach involves the following key steps:

-

Formation of a Pyrazolyl Thiourea Intermediate: A pyrazole derivative bearing an amino or hydrazino group is reacted with an isothiocyanate to form the corresponding pyrazolyl thiourea. This intermediate is often stable and can be isolated and purified before the cyclization step.

-

Cyclocondensation with an α-Haloketone: The pyrazolyl thiourea is then reacted with an α-haloketone (e.g., an α-bromoketone). This reaction proceeds via an initial S-alkylation of the thiourea, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[11]

This synthetic route is highly adaptable, allowing for the introduction of a wide variety of substituents on both the pyrazole and thiazole rings by simply changing the starting materials.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general reaction mechanism for the synthesis of pyrazolyl thiazoles via isothiocyanate cyclization and the corresponding experimental workflow.

Caption: General reaction mechanism for pyrazolyl thiazole synthesis.

Caption: General experimental workflow for pyrazolyl thiazole synthesis.

Detailed Experimental Protocol: Synthesis of a Representative 2-(Pyrazol-1-yl)-4-phenylthiazole

This protocol describes a general procedure for the synthesis of a 2-(pyrazol-1-yl)-4-phenylthiazole derivative. Note: This is a representative protocol and may require optimization for different substrates. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight | Notes |

| Pyrazole-1-carbothioamide | 17545-93-2 | 127.17 g/mol | Can be synthesized from pyrazole and thiophosgene or purchased commercially. |

| 2-Bromoacetophenone | 70-11-1 | 199.05 g/mol | Lachrymator, handle with care. |

| Ethanol | 64-17-5 | 46.07 g/mol | Anhydrous or 95% |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Saturated aqueous solution |

| Round-bottom flask | - | - | Appropriate size for the reaction scale. |

| Reflux condenser | - | - | |

| Magnetic stirrer and stir bar | - | - | |

| Heating mantle or oil bath | - | - | |

| Buchner funnel and filter flask | - | - | For filtration. |

| Thin-layer chromatography (TLC) plates | - | - | For reaction monitoring. |

Step-by-Step Procedure

Part A: Synthesis of 2-(Pyrazol-1-yl)-4-phenylthiazole

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve pyrazole-1-carbothioamide (1.27 g, 10 mmol) in 40 mL of ethanol. Stir the mixture until the solid is completely dissolved.

-

Addition of α-Haloketone: To the stirred solution, add 2-bromoacetophenone (1.99 g, 10 mmol).

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

-

Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

-

Work-up: Pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed during the reaction. Stir the mixture for 15-20 minutes.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure 2-(pyrazol-1-yl)-4-phenylthiazole as a solid.

-

Drying and Characterization: Dry the purified product in a vacuum oven or desiccator. Determine the yield, melting point, and characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR).

Expected Results and Characterization Data

The expected product is 2-(pyrazol-1-yl)-4-phenylthiazole. The yield and melting point will vary depending on the specific substrates and reaction conditions.

Table of Representative Characterization Data:

| Analysis | Expected Observations |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Signals corresponding to the pyrazole, thiazole, and phenyl protons. The chemical shifts will be specific to the substitution pattern. For example, a singlet for the thiazole C5-H and multiplets for the aromatic protons.[12] |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the characteristic signals for the pyrazole and thiazole ring carbons. |

| Mass Spec (MS) | A molecular ion peak corresponding to the calculated molecular weight of the product.[13] |

| IR Spectroscopy | Characteristic absorption bands for C=N, C=C, and aromatic C-H stretching vibrations.[5] |

Applications in Drug Development

Pyrazolyl thiazole derivatives have been investigated for a wide range of therapeutic applications, demonstrating their potential as lead compounds in drug discovery.[7][14]

-

Antimicrobial Agents: Many pyrazolyl thiazole derivatives have shown significant activity against various strains of bacteria and fungi.[14][15][16]

-

Anti-inflammatory Agents: Some compounds in this class have exhibited potent anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[2][17]

-

Anticancer Agents: The pyrazolyl thiazole scaffold has been explored for the development of novel anticancer agents, with some derivatives showing promising cytotoxicity against various cancer cell lines.[2][4]

-

Antitubercular and Antiviral Activity: Research has also highlighted the potential of these compounds as antitubercular and antiviral agents.[1][14]

The versatility of the isothiocyanate cyclization method allows for the creation of large libraries of pyrazolyl thiazole derivatives, which can be screened for various biological activities, facilitating the identification of new drug candidates.[14]

Troubleshooting and Key Considerations

-

Purity of Starting Materials: Ensure the purity of the pyrazole precursor and the α-haloketone, as impurities can lead to side reactions and lower yields.

-

Reaction Time and Temperature: The optimal reaction time and temperature may vary depending on the reactivity of the substrates. Monitor the reaction closely by TLC to avoid the formation of degradation products.

-

Solvent Choice: Ethanol is a common solvent for this reaction, but other polar protic or aprotic solvents can also be used. The choice of solvent can influence the reaction rate and product solubility.

-

Purification: Recrystallization is often sufficient for purification. However, for less crystalline or impure products, column chromatography on silica gel may be necessary.

-

Safety Precautions: α-Haloketones are often lachrymators and irritants. Handle them with care in a well-ventilated fume hood. Isothiocyanates can also be toxic and should be handled with appropriate precautions.

References

-

Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PMC. Available at: [Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

-

Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Available at: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available at: [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Insight into the therapeutic potential of pyrazole‐thiazole hybrids: A comprehensive review. Archiv der Pharmazie. Available at: [Link]

-

Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. Available at: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. Available at: [Link]

-

synthesis of thiazoles. YouTube. Available at: [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

-

Synthesis of Novel Thiazole and Pyrazole Derivatives as Antimicrobial and Anticancer Agents. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Mansoura Journal of Chemistry. Available at: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. ResearchGate. Available at: [Link]

-

A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. ACG Publications. Available at: [Link]

-

Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole. Al-Nahrain Journal of Science. Available at: [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Semantic Scholar. Available at: [Link]

-

Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Research Square. Available at: [Link]

-

Pyrazole, Imidazole and Thiazole. CUTM Courseware. Available at: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

- Process for preparing thiazole derivatives. Google Patents.

-

Novel pyrazolyl-thiazoles: synthesis, characterization and study of their antidiabetic properties. ResearchGate. Available at: [Link]

-

A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Indian Academy of Sciences. Available at: [Link]

-

Synthesis and characterization of new pyrazole-based thiazoles. Figshare. Available at: [Link]

-

Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents: 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates. Journal of Medicinal Chemistry. Available at: [Link]

-

A metal-free synthesis of 2-aminobenzothiazoles through aminyl radical addition to aryl isothiocyanates. Chemical Communications. Available at: [Link]

-

Synthesis and Characterization of Some New Pyrazole, Triazole, Oxadiazole, Thiazole, Thiadiazole Derivatives Bearing p. Baghdad Science Journal. Available at: [Link]

-

Synthesis of 2‐amino 4‐acyl thiazole derivatives.. ResearchGate. Available at: [Link]

-

Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. ARKIVOC. Available at: [Link]

-

Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

-

Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. Jordan Journal of Chemistry. Available at: [Link]

-

Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. Available at: [Link]

-

Synthesis and antimicrobial evaluation of some new pyrazole derivatives containing thiazole scaffold. Sciforum. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. synarchive.com [synarchive.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 13. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 17. Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: One-Pot Heterocyclization of 5-Isothiocyanato-1-methyl-1H-pyrazole Derivatives to Pyrazolo[3,4-d]pyrimidines

Introduction & Rationale

The rational design of fused bicyclic heterocycles is a cornerstone of modern drug discovery. Among these, the pyrazolo[3,4-d]pyrimidine scaffold is a privileged purine bioisostere, frequently utilized in the development of kinase inhibitors (e.g., CDK2) and isoform-selective Aldehyde Dehydrogenase 1A (ALDH1A) inhibitors .

Traditionally, synthesizing these scaffolds required multi-step, low-yielding condensations. However, utilizing 5-isothiocyanato-1-methyl-1H-pyrazole derivatives—specifically compounds bearing an electrophilic ester at the 4-position, such as ethyl this compound-4-carboxylate—enables a highly efficient, one-pot cascade reaction. This application note details the mechanistic rationale and experimental protocol for transforming this isothiocyanate building block into complex, S-alkylated pyrazolo[3,4-d]pyrimidines.

Mechanistic Insights: Causality in Reaction Design

The success of this heterocyclization relies on exploiting the distinct electrophilic centers of the starting material under controlled conditions:

-

Regioselective Nucleophilic Addition: The central carbon of the isothiocyanate group is highly electrophilic. When exposed to a primary amine (R-NH₂), a rapid nucleophilic addition occurs to form a transient thiourea intermediate. Conducting this step at 0 °C in anhydrous tetrahydrofuran (THF) prevents exothermic degradation and suppresses the formation of symmetric thiourea byproducts.

-